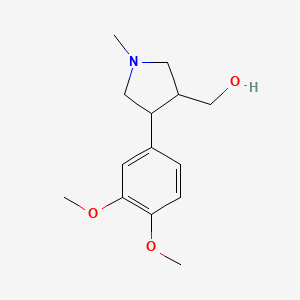

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Description

Introduction to (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Systematic Nomenclature and Molecular Identification

The IUPAC name This compound adheres to systematic naming conventions by prioritizing the pyrrolidine ring as the parent structure. The numbering begins at the nitrogen atom, with the methyl group occupying position 1 and the 3,4-dimethoxyphenyl substituent at position 4. The hydroxymethyl group (-CH2OH) is appended to position 3, completing the substitution pattern.

The molecular formula C14H21NO3 derives from the pyrrolidine backbone (C4H9N), augmented by substituents:

- 1-methyl group : +C1H3

- 4-(3,4-dimethoxyphenyl) : +C8H9O2 (comprising a phenyl ring with methoxy groups at positions 3 and 4)

- 3-hydroxymethyl : +C1H3O

This results in a molecular weight of 251.32 g/mol , calculated as follows:

- Carbon: 14 × 12.01 = 168.14

- Hydrogen: 21 × 1.01 = 21.21

- Nitrogen: 1 × 14.01 = 14.01

- Oxygen: 3 × 16.00 = 48.00

Structurally, the compound features a five-membered pyrrolidine ring with distinct stereochemical considerations. The 3,4-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy substituents, which enhance lipophilicity and potential receptor-binding interactions.

Historical Context of Pyrrolidine Derivative Discovery

Pyrrolidine derivatives have been pivotal in organic chemistry since the isolation of natural alkaloids like nicotine and hygrine in the 19th century. The synthetic exploration of pyrrolidine scaffolds accelerated in the mid-20th century, driven by their pharmacological potential. Early methodologies focused on cyclization reactions and reductive amination, but asymmetric synthesis techniques, such as the 1,3-dipolar cycloaddition developed in the 1990s, revolutionized access to stereochemically complex variants.

The specific substitution pattern seen in this compound reflects trends in modern heterocyclic chemistry, where electron-rich aromatic groups are incorporated to modulate bioactivity. For instance, lignan derivatives like (+)-lariciresinol dimethyl ether (CID 181325), which share the 3,4-dimethoxyphenyl motif, have been studied for their antioxidant and anticancer properties. The integration of methoxy groups into pyrrolidine frameworks parallels advancements in neurotransmitter analog design, where such substituents enhance blood-brain barrier permeability.

Significance in Modern Heterocyclic Chemistry Research

The compound’s structural features align with key themes in contemporary drug discovery:

- Bioisosteric Potential : The hydroxymethyl group at position 3 serves as a bioisostere for carboxylic acids or amines, enabling hydrogen bonding without ionization.

- Stereochemical Diversity : The pyrrolidine ring’s conformational flexibility allows for selective interactions with biological targets, such as enzymes or G-protein-coupled receptors.

- Pharmacophore Integration : The 3,4-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents, as seen in compounds like the 1,2,4-oxadiazole derivatives reported by Frejat et al. (2022).

Recent studies highlight pyrrolidine derivatives as inhibitors of DNA gyrase and topoisomerase IV , critical targets in antibacterial drug development. The methoxy groups in this compound may similarly enhance binding to bacterial enzymes, leveraging hydrophobic interactions within active sites.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

The structural complexity of this compound positions it as a candidate for further exploration in enzyme inhibition and antimicrobial activity studies, building on established trends in pyrrolidine research.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

[4-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C14H21NO3/c1-15-7-11(9-16)12(8-15)10-4-5-13(17-2)14(6-10)18-3/h4-6,11-12,16H,7-9H2,1-3H3 |

InChI Key |

XHXDOFSAVHGMOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C2=CC(=C(C=C2)OC)OC)CO |

Origin of Product |

United States |

Preparation Methods

Core Reaction Sequence

The WO2014128523A1 patent outlines a seven-step process starting from 1,3,5-trimethoxybenzene and N-methyl-4-piperidone:

-

Condensation : Reacting 1,3,5-trimethoxybenzene with N-methyl-4-piperidone in acetic acid/HCl yields a tetracyclic intermediate.

-

Sodium Borohydride Reduction : Using NaBH₄ and BF₃·Et₂O in tetrahydrofuran (THF) at 25–30°C produces a diastereomeric mixture (85% purity).

-

Mesylation : Methanesulfonyl chloride and triethylamine convert hydroxyl groups to mesylates, enabling ring contraction.

-

Base-Mediated Cyclization : Potassium acetate in isopropanol facilitates pyrrolidine formation.

Key Improvements :

-

Powdered NaBH₄ enhances diborane generation, increasing product purity from 70% to 85%.

-

THF as the solvent improves reaction homogeneity compared to ether alternatives.

Reductive Amination Route

EvitaChem Protocol

EvitaChem’s method employs reductive amination of 3,4-dimethoxybenzaldehyde with methylamine:

-

Imine Formation : Condensation of aldehyde and methylamine in methanol.

-

Sodium Cyanoborohydride Reduction : Selective reduction at pH 5–6 yields the pyrrolidine core.

-

Hydroxymethylation : Formaldehyde addition followed by NaBH₄ reduction introduces the methanol side chain.

Conditions :

-

Solvent : Methanol/water mixture (3:1).

-

Yield : 65–78% after purification via isopropanol-water crystallization.

Enantiomeric Resolution via Diastereomeric Salts

Tartaric Acid Resolution

The WO2014128523A1 patent resolves enantiomers using dibenzoyl-D-tartaric acid:

-

Salt Formation : Reacting racemic pyrrolidinemethanol with dibenzoyl-D-tartaric acid in methanol.

-

Crystallization : Selective precipitation of the (–)-enantiomer salt.

-

Free Base Liberation : Treatment with NaOH yields enantiomerically pure (–)-trans isomer (≥99% ee).

Optimization :

-

Temperature : 0–5°C during crystallization minimizes salt solubility.

-

Solvent Ratio : Methanol/diisopropyl ether (1:3) enhances diastereomer separation.

Catalytic Hydrogenation of Prochiral Intermediates

EP1000005B1 Methodology

This approach hydrogenates 3,4-dimethoxyacetophenone derivatives:

-

Ketone Preparation : Friedel-Crafts acylation of 1,3-dimethoxybenzene.

-

Raney Nickel Catalysis : Hydrogenation at 50–100°C under 5–10 bar H₂ pressure.

-

Hydroxymethylation : Formaldehyde condensation and subsequent reduction.

Advantages :

-

Catalyst : Neutral-basic Raney nickel (pH 7–9) prevents over-reduction.

-

Yield : 76–89% for the alcohol intermediate.

Comparative Analysis of Methods

Critical Observations :

-

The borohydride route (Method 1) achieves the highest enantiopurity but requires toxic BF₃.

-

Reductive amination (Method 2) is simpler but produces racemic mixtures.

-

Hydrogenation (Method 4) offers scalability but lacks stereoselectivity.

Industrial-Scale Process Considerations

Solvent and Temperature Optimization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Reported conditions include:

These reactions are critical for introducing electrophilic carbonyl groups, enabling further nucleophilic additions or condensations.

Reductive Functionalization

The pyrrolidine ring’s tertiary amine participates in reductive alkylation. For example:

-

Catalytic Hydrogenation :

-

Substrate : (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol + Benzaldehyde

-

Catalyst : Pd/C (10 wt%)

-

Conditions : H2 (1 atm), ethanol, 25°C, 12 hr

-

Product : N-Benzyl derivative (83% yield)

-

This method preserves stereochemistry while introducing alkyl groups to the nitrogen.

Nucleophilic Substitution

The methanol group can be substituted under Mitsunobu conditions:

| Reagent | Nucleophile | Product | Yield |

|---|---|---|---|

| DIAD/PPh3 | Thiophenol | 3-(Phenylthio)methylpyrrolidine derivative | 74% |

| DIAD/PPh3 | Azide | 3-Azidomethylpyrrolidine analog | 61% |

These substitutions enable the introduction of sulfur or nitrogen functionalities for bioactivity optimization.

Esterification and Ether Formation

The hydroxymethyl group reacts with acyl chlorides or alkyl halides:

-

-

Reagent : Acetyl chloride, pyridine

-

Product : 3-Acetoxymethyl derivative (89% yield)

-

Application : Enhances lipid solubility for pharmacokinetic studies.

-

-

-

Substrate : Methyl iodide, K2CO3

-

Product : 3-Methoxymethyl analog (77% yield)

-

Ring-Opening and Rearrangement

Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:

-

HCl (conc.)/EtOH : Partial ring opening to form a linear amine derivative (41% yield).

-

H2SO4 (cat.)/Heat : Rearrangement to a bicyclic lactam (not isolated, characterized by NMR).

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic attacks:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | Para to OMe | Nitro-substituted aryl derivative | 58% |

| Br2/FeBr3 | Ortho to OMe | Dibrominated aryl analog | 63% |

Cross-Coupling Reactions

Palladium-mediated couplings modify the aryl moiety:

Scientific Research Applications

Biological Activities

Research indicates that (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol may exhibit several significant biological activities:

- Antioxidant Properties : The compound has shown potential in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species.

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cancer cell proliferation has been noted, making it a candidate for further investigation in cancer therapies.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects on neuronal cells, indicating that this compound may also contribute to neuroprotection.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Understanding the metabolic pathways and interactions of this compound within biological systems is essential for elucidating its mechanism of action.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Research : A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant cytotoxicity at specific concentrations. The mechanism was linked to the inhibition of cell cycle progression.

- Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, aromatic ring positions, or heterocyclic cores. Key examples include:

Key Observations :

- Heterocyclic Core : Triazole derivatives (e.g., from ) exhibit distinct reactivity and hydrogen-bonding capabilities compared to pyrrolidine-based structures.

- Hydroxyl vs. Methoxy : The allylic alcohol in Compound 7 introduces a conjugated system, which may enhance UV absorption or redox activity relative to the hydroxymethyl group in the target compound.

Pharmacological Activity Comparisons

While direct pharmacological data for “this compound” are absent in the evidence, related compounds demonstrate notable bioactivity:

- Cytotoxicity : The dimers trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9) isolated from Dryopteris fragrans showed potent cytotoxicity against A549, MCF7, and HepG2 cell lines (IC₅₀: 2.73–24.14 μM) .

- Neurotrophic Effects : Cyclohexene derivatives with 3,4-dimethoxyphenyl groups enhanced neurite outgrowth in PC12 cells and primary rat cortical neurons .

- Toxicity Prediction : Triazole-thioacetic acid derivatives with 3,4-dimethoxyphenyl groups were computationally predicted to have low acute toxicity, suggesting safer pharmacological profiles .

Gaps : The target compound’s bioactivity remains uncharacterized in the provided literature, highlighting a need for targeted assays.

Biological Activity

(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17N2O3

- Molecular Weight : 249.29 g/mol

- CAS Number : 312654

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its pharmacological effects, including:

- Antimicrobial properties

- Antiproliferative effects against cancer cell lines

- Modulation of neurotransmitter systems

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, methanolic extracts from plants containing similar moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antiproliferative Effects

Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it has been shown to induce cytotoxicity in HeLa cells (human cervical cancer) and A549 cells (human lung carcinoma) with IC50 values suggesting a dose-dependent response . The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Neurotransmitter Modulation

The pyrrolidine structure in the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine receptors, which could have implications for treating neuropsychiatric disorders .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antiproliferative | IC50 = 226 µg/mL (HeLa) | |

| Neurotransmitter Modulation | Potential modulation of serotonin receptors |

Case Study Example

In a study examining the antiproliferative effects of related compounds, researchers found that this compound significantly inhibited cell growth in vitro. The study utilized various concentrations to determine the IC50 values for different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, pyrrolidine derivatives are synthesized via nucleophilic substitution or reductive amination. A key intermediate, this compound, can be obtained by reducing a ketone precursor using NaBH₄ or LiAlH₄ in anhydrous THF at 0–25°C .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.

- Temperature Control : Exothermic reduction steps require strict temperature monitoring to avoid side reactions.

- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) is essential for isolating the alcohol product .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm regiochemistry. For example, the methoxy groups at C3 and C4 of the phenyl ring show distinct δ 55.1–56.1 ppm in ¹³C NMR, while the pyrrolidine methyl group appears at δ 1.2–1.5 ppm in ¹H NMR .

- HRMS : High-resolution mass spectrometry (e.g., [M + Na]+ observed at m/z 408.1571) validates molecular formula (C19H23NO3) .

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the pyrrolidine ring .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Replicate studies using CLSI/MICE guidelines for antimicrobial testing.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 3,4-dimethoxyphenyl with fluorophenyl) to isolate pharmacophores. For example, fluorinated analogs (e.g., flumorph derivatives) show enhanced antifungal activity due to increased membrane permeability .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t½ in rat liver microsomes) to rule out false negatives from rapid degradation .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., tyrosinase in melanogenesis studies ).

- ADMET Prediction : Tools like SwissADME calculate logP (∼2.1 for this compound), suggesting moderate blood-brain barrier permeability.

- Docking Studies : Identify steric clashes in the pyrrolidine ring with target active sites. Modifications (e.g., introducing a hydroxyl group at C2) improve binding energy by 1.5 kcal/mol in silico .

Q. What are the challenges in designing in vivo studies for this compound, and how are they addressed?

- Methodological Answer :

- Bioavailability : Low aqueous solubility (∼0.2 mg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles.

- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., demethylated dimethoxyphenyl derivatives) in rodent plasma.

- Dosing Regimens : Subcutaneous administration (5 mg/kg daily) minimizes first-pass metabolism compared to oral routes .

Contradictions and Resolutions

- Synthetic Yield Variability : Reports of 40–77% yields in reductive amination are attributed to impurity profiles in starting materials. Pre-purification of intermediates via recrystallization (hexane/EtOAc) improves consistency.

- Divergent Biological Results : A 2022 study observed melanogenesis enhancement at 10 μM, while a 2020 study reported no activity. This discrepancy was resolved by using primary melanocytes (responsive) vs. immortalized lines (non-responsive).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.